(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid, which precisely describes the molecular architecture and stereochemical configuration. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions, beginning with the stereochemical descriptor (2R) that indicates the absolute configuration at the chiral center located at position 2 of the butanoic acid backbone. This R-configuration designation follows the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the carboxylic acid functionality when determining the stereochemical assignment.
The phenylmethoxycarbonylamino portion of the name describes the carboxybenzyl protecting group attached to the amino nitrogen, consisting of a benzyl group connected through an oxygen atom to a carbonyl carbon that forms a carbamate linkage with the amino group. This protecting group, commonly abbreviated as carboxybenzyl in synthetic chemistry, serves as a crucial protective element that prevents unwanted reactions at the amino site during synthetic transformations. The 4-phenyl designation indicates the presence of a benzyl side chain attached to the fourth carbon of the butanoic acid backbone, creating the homophenylalanine structural motif that distinguishes this compound from its shorter-chain phenylalanine analogs.
The complete structural formula reveals a compound with the molecular identifier 138812-70-1 in the Chemical Abstracts Service registry, establishing its unique chemical identity. Alternative systematic names include N-benzoxycarbonyl-D-homophenylalanine and carboxybenzyl-D-homophenylalanine, reflecting different nomenclature conventions but describing the same molecular entity. The stereochemical configuration is further confirmed through spectroscopic analysis and crystallographic studies that validate the R-absolute configuration at the chiral center.
Molecular Formula and Weight Analysis (C₁₈H₁₉NO₄, 313.35 g/mol)
The molecular formula C₁₈H₁₉NO₄ represents the precise atomic composition of this compound, encompassing eighteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This molecular formula reflects the complex structural architecture that includes two distinct aromatic ring systems, a carboxylic acid functionality, and a carbamate protecting group. The molecular weight of 313.35 grams per mole positions this compound within the medium-weight range for amino acid derivatives, making it suitable for various synthetic and analytical applications.
The carbon framework consists of two benzene rings contributing twelve carbon atoms, a four-carbon aliphatic chain forming the butanoic acid backbone, and an additional carbon atom within the carbamate protecting group. The hydrogen distribution includes aromatic hydrogen atoms on both benzene rings, aliphatic hydrogen atoms along the butanoic acid chain, and methylene hydrogen atoms connecting the various structural components. The single nitrogen atom participates in the carbamate linkage, creating the protected amino acid functionality that defines the compound's chemical behavior.
Table 1: Molecular Composition Analysis
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon atoms | 18 | 216.18 |
| Hydrogen atoms | 19 | 19.15 |
| Nitrogen atoms | 1 | 14.01 |
| Oxygen atoms | 4 | 64.00 |
| Total | 42 | 313.34 |
The oxygen atoms are distributed across different functional groups, with two oxygen atoms forming the carboxylic acid group, one oxygen atom in the ester linkage of the carbamate, and one additional oxygen atom in the carbonyl portion of the protecting group. This distribution creates multiple sites for potential hydrogen bonding and influences the compound's solubility characteristics and intermolecular interactions. The molecular weight calculation based on standard atomic masses yields 313.34 grams per mole, closely matching the reported value of 313.35 grams per mole.
Comparative Structural Analysis with Homophenylalanine Derivatives
This compound belongs to the homophenylalanine family of amino acids, characterized by an extended carbon chain compared to natural phenylalanine. The structural comparison reveals that while phenylalanine contains a two-carbon side chain (CH₂-C₆H₅), homophenylalanine derivatives feature a three-carbon side chain (CH₂-CH₂-C₆H₅), creating additional conformational flexibility and altered steric properties. This structural modification significantly impacts the compound's biological activity and synthetic utility in peptide chemistry.
The carboxybenzyl protecting group distinguishes this derivative from the free homophenylalanine, providing enhanced stability and selectivity during synthetic transformations. Comparative analysis with other protected homophenylalanine derivatives, such as the S-enantiomer (S)-2-(carboxybenzyl-amino)-4-methylhomophenylalanine, demonstrates the importance of stereochemical configuration in determining molecular properties and biological activity. The R-configuration of the target compound creates specific spatial arrangements that influence its interaction with enzymes and other biological molecules.
Table 2: Structural Comparison of Homophenylalanine Derivatives
| Compound | Molecular Formula | Side Chain Length | Protecting Group | Stereochemistry |
|---|---|---|---|---|
| L-Homophenylalanine | C₁₀H₁₃NO₂ | 3-carbon | None | S-configuration |
| D-Homophenylalanine | C₁₀H₁₃NO₂ | 3-carbon | None | R-configuration |
| Target Compound | C₁₈H₁₉NO₄ | 3-carbon | Carboxybenzyl | R-configuration |
| DL-Homophenylalanine | C₁₀H₁₃NO₂ | 3-carbon | None | Racemic mixture |
The presence of two aromatic rings in the protected derivative creates opportunities for π-π interactions and aromatic stacking that are absent in the unprotected homophenylalanine. Recent crystallographic studies of peptides containing homophenylalanine derivatives demonstrate that the extended side chain length facilitates intramolecular aromatic interactions that can stabilize specific conformations. These interactions are particularly relevant in peptide design, where homophenylalanine residues can induce preferential folding patterns and influence overall peptide stability.
The comparative analysis extends to synthetic accessibility, where the carboxybenzyl-protected derivative offers advantages in terms of synthetic manipulation and purification. The protecting group enables selective reactions at other functional sites while maintaining the integrity of the amino acid structure, making it an invaluable intermediate in complex synthetic sequences. The molecular weight increase from 179.22 grams per mole for free homophenylalanine to 313.35 grams per mole for the protected derivative reflects the substantial structural addition provided by the carboxybenzyl group.
Stereochemical Implications of the (R)-Configuration on Molecular Conformation
The R-configuration at the alpha-carbon of this compound creates specific three-dimensional spatial arrangements that profoundly influence the compound's conformational preferences and molecular behavior. The stereochemical configuration determines the relative positioning of the amino group, carboxylic acid functionality, and the extended phenylpropyl side chain, creating a chiral environment that affects both intramolecular interactions and intermolecular recognition events. The R-configuration corresponds to the D-stereochemistry in amino acid nomenclature, distinguishing it from the naturally occurring L-amino acids.
Conformational analysis reveals that the R-configuration promotes specific rotameric preferences around the carboxybenzyl protecting group, creating distinct spatial orientations designated as gauche-plus, gauche-minus, and trans conformations. These rotameric states influence the overall molecular shape and accessibility of functional groups for chemical reactions. The carboxybenzyl group exhibits rotamerism characterized by the carboxyl-carbon to benzyl-carbon to oxygen to carbonyl-carbon dihedral angle, with different rotamers showing varying degrees of stability depending on steric interactions and electronic effects.
The extended homophenylalanine side chain in the R-configuration creates a seven-membered metallacycle when coordinating with metal centers, contrasting with the six-membered rings formed by natural phenylalanine derivatives. This conformational difference has significant implications for catalytic processes and metal-mediated transformations, where the ring size affects both the stability and reactivity of metal complexes. The longer carbon chain provides higher degrees of conformational freedom, potentially allowing for better accommodation of catalytic sites and improved reaction efficiency.
Table 3: Conformational Parameters of R-Configuration
| Parameter | Value | Impact on Conformation |
|---|---|---|
| Alpha-carbon configuration | R | Defines spatial arrangement |
| Carboxybenzyl rotamers | g⁺, g⁻, trans | Multiple stable conformations |
| Side chain flexibility | High | Extended phenylpropyl chain |
| Metallacycle size | 7-membered | Enhanced coordination flexibility |
| Steric interactions | Moderate | Influences rotamer populations |
The stereochemical implications extend to biological activity, where the R-configuration may exhibit different binding affinities and selectivities compared to the S-enantiomer. Enzyme-substrate interactions are highly sensitive to stereochemical differences, and the specific three-dimensional arrangement created by the R-configuration can lead to enhanced or diminished biological activity depending on the target enzyme's active site geometry. Chiral high-performance liquid chromatography studies have demonstrated significant differences in biological activity between stereoisomers of similar compounds, emphasizing the critical importance of stereochemical purity in pharmaceutical applications.
Properties
IUPAC Name |
(2R)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSQYJXSRIJCI-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426927 | |
| Record name | Cbz-D-homoPhenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138812-70-1 | |
| Record name | Cbz-D-homoPhenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be a useful intermediate in the synthesis of rapamycin-peptide hybrid molecules. These hybrid molecules function as macrocyclic immunosuppressants, suggesting that Z-D-HOMOPHE-OH may interact with immune system components.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stabilityFactors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy.
Biological Activity
(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, commonly referred to as Cbz-D-HoPhe-OH, is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 313.35 g/mol
- CAS Number : 127862-89-9
- Solubility : Moderately soluble in water (0.0619 mg/ml) and has high gastrointestinal absorption potential .
The compound exhibits its biological activity primarily through its interaction with various biological pathways. Its structure allows it to function as a potent inhibitor of certain enzymes and receptors, which can modulate physiological responses.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific cytochrome P450 enzymes, impacting drug metabolism and efficacy .
- Antibiotic Potentiation : It has been studied for its ability to enhance the effectiveness of antibiotics by increasing their membrane permeability. This property is particularly relevant in the treatment of resistant bacterial strains .
Biological Activity
The biological activity of this compound has been documented in several studies:
- Antimicrobial Effects : The compound has shown promising results in potentiating the activity of antibiotics like clarithromycin, suggesting its role as an antibiotic adjuvant. In comparative studies, it was found to have similar or enhanced effects compared to other derivatives .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines .
Case Study 1: Antibiotic Potentiation
A study evaluated the effects of this compound on clarithromycin's efficacy against resistant strains of Staphylococcus aureus. The results demonstrated a significant increase in the antibiotic's effectiveness when combined with the compound, highlighting its potential as a therapeutic adjunct.
Case Study 2: Enzyme Interaction
Another research project focused on the interaction between this compound and cytochrome P450 enzymes. The findings revealed that the compound inhibited CYP3A4 activity, leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 313.35 g/mol |
| Solubility | 0.0619 mg/ml |
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Inhibition | CYP3A4 (Inhibitor) |
| Log P (octanol-water partitioning) | 2.23 |
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
The compound has been identified as having anti-inflammatory properties , making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Its structural similarity to amino acids enables it to interact with biological targets, including enzymes and receptors crucial for metabolic pathways.
Mechanism of Action
Preliminary studies indicate that (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid may bind to specific receptors involved in pain and inflammation pathways. Techniques such as surface plasmon resonance or molecular docking simulations are recommended for further investigation into its binding affinities and therapeutic mechanisms.
Case Studies
Several studies have explored the applications of this compound:
- Study on Inflammatory Diseases : Research indicated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its potential as a treatment option for inflammatory conditions.
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease therapies.
Chemical Reactions Analysis
Hydrolysis of the Benzyloxycarbonyl (Cbz) Group
The Cbz group undergoes hydrolysis under acidic or basic conditions to yield the corresponding free amine. This reaction is critical for deprotection in peptide synthesis .
-
Acidic Hydrolysis :
Concentrated HCl (6 M) at 100°C for 4–6 hours cleaves the Cbz group, producing (R)-2-amino-4-phenylbutanoic acid. -
Basic Hydrolysis :
NaOH (2 M) at 80°C for 2–3 hours achieves similar results but may require subsequent neutralization to isolate the product.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and benzyl alcohol .
Hydrogenolysis
Catalytic hydrogenation selectively removes the Cbz group under mild conditions without affecting other functional groups :
| Condition | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | Ethanol, 25°C | 12 h | 92% | |
| H₂ (3 MPa), Ru-BINAP complex | i-PrOH, 50°C | 30 h | 87% ee* |
*Enantiomeric excess (ee) achieved in asymmetric hydrogenation .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation via activation with coupling reagents :
-
EDCI/HOBt-mediated coupling :
Reacts with primary amines (e.g., glycine methyl ester) in DMF at 0–25°C, yielding dipeptides with >85% efficiency . -
DCC/DMAP activation :
Forms active esters for subsequent nucleophilic substitution, useful in solid-phase peptide synthesis .
Example :
Esterification and Functional Group Interconversion
The carboxylic acid is esterified using alcohols under acidic or Mitsunobu conditions :
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Fischer esterification | H₂SO₄, MeOH | Reflux, 6 h | 78% |
| Mitsunobu reaction | DIAD, PPh₃, THF | 0°C → 25°C, 12 h | 91% |
The resulting esters (e.g., methyl or benzyl esters) are intermediates for further transformations .
Decarboxylative Cross-Coupling
Photoredox catalysis enables decarboxylative alkenylation, forming vinyl sulfones or nitriles :
Reaction Pathway :
-
Oxidative decarboxylation via single-electron transfer (SET) with 1,4-dicyanoanthracene (DCA).
-
Trapping of the alkyl radical by electron-deficient alkenes (e.g., phenyl vinyl sulfone).
Conditions :
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s binding to enzymes informs its derivatization:
-
Aminopeptidase Inhibition :
Structural analogs inhibit aminopeptidase N (IC₅₀ = 0.8 µM), guiding modifications to enhance potency . -
DP-IV Inhibition :
3-Amino-4-phenylbutanoic acid derivatives show promise as antidiabetic agents via DP-IV enzyme inhibition (Ki = 12 nM) .
Key Structural and Reactivity Insights
| Functional Group | Reactivity | Applications |
|---|---|---|
| Cbz-amino | Hydrolysis, hydrogenolysis | Deprotection in peptide synthesis |
| Carboxylic acid | Esterification, amide coupling | Prodrug design, polymer chemistry |
| Chiral center | Asymmetric catalysis | Synthesis of enantiopure pharmaceuticals |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs, their molecular properties, and distinguishing features:
Key Research Findings
Stereochemical Impact : The (R)-configuration of the target compound confers distinct binding affinities compared to its (S)-enantiomer. For example, in protease inhibition assays, the (R)-form showed 10-fold higher activity than the (S)-form in a study targeting viral enzymes .
Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., ) exhibit reduced aqueous solubility but improved cellular uptake, making them favorable for prodrug strategies .
Hydroxyl Group Effects : The introduction of a hydroxyl group () enhances hydrogen-bonding interactions with target proteins, as demonstrated in crystallographic studies of enzyme-inhibitor complexes .
Substituent Modifications: Cyclobutyl and cyano groups () introduce steric hindrance and electronic effects, respectively, which can modulate receptor selectivity in kinase inhibition assays .
Preparation Methods
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Dichloromethane and THF are preferred for Cbz protection due to their inertness and ability to dissolve both organic and aqueous phases. Low temperatures (−20°C to 0°C) are essential to suppress epimerization, particularly during peptide coupling steps.
Purification Techniques
Flash chromatography with hexane/ethyl acetate gradients (7:1 to 3:1) effectively removes byproducts such as dibenzyl urea. Recrystallization from ethanol/water (2:1) further enhances purity (>99% by HPLC).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Peptide Coupling | 75–82 | 98 | Moderate | Laboratory-scale |
| Chiral Auxiliary | 70–75 | 99 | High | Small-scale |
| Ester Hydrolysis | 85–90 | 97 | High | Industrial-scale |
The ester hydrolysis route offers superior scalability and yield, making it ideal for industrial applications. However, the chiral auxiliary method provides higher enantiomeric purity, crucial for pharmaceutical intermediates.
Challenges and Mitigation Strategies
Racemization During Synthesis
Racemization at the α-carbon is a key challenge, particularly under basic conditions. Strategies to mitigate this include:
Q & A
Q. What is the role of (R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid in peptide synthesis?
This compound serves as a chiral building block in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group protects the amino functionality during coupling reactions, while the phenyl and butanoic acid moieties enhance steric and electronic interactions. Its (R)-configuration ensures enantioselectivity in target peptide sequences. Purification typically involves reverse-phase HPLC with UV detection at 254 nm .
Q. What synthetic routes are employed to prepare this compound?
Common methods include:
- Michael Addition : Thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acid intermediates under basic conditions to form the butanoic acid backbone .
- Friedel-Crafts Acylation : Maleic anhydride reacts with aromatic substrates to generate ketone intermediates, which are further functionalized .
- Enantioselective Catalysis : Chiral catalysts or resolving agents are used to isolate the (R)-enantiomer .
Q. How is the compound characterized to confirm its stereochemical purity?
Key techniques include:
- Chiral HPLC : Using columns like Chiralpak IA/IB to determine enantiomeric excess (ee).
- NMR Spectroscopy : H and C NMR analyze the coupling constants and chemical shifts of the β-carbon to confirm the (R)-configuration.
- Polarimetry : Measures specific rotation () against known standards .
Advanced Research Questions
Q. What challenges arise in optimizing enantioselective synthesis of this compound?
- Side Reactions : Competing racemization at the β-carbon under acidic/basic conditions requires pH-controlled environments.
- Catalyst Selectivity : Chiral catalysts (e.g., BINOL-derived phosphoric acids) must achieve >95% ee, validated by chiral HPLC .
- Scalability : Transitioning from milligram to gram-scale synthesis often reduces yield due to steric hindrance from the phenyl group .
Q. How do structural modifications influence its bioactivity in drug discovery?
- Phenyl Substitution : Fluorination at the phenyl ring (e.g., 2,4,5-trifluoro derivatives) enhances metabolic stability and target binding affinity .
- Cbz Replacement : Swapping Cbz with Fmoc or Boc alters solubility and deprotection kinetics, impacting peptide assembly efficiency .
- Butanoic Acid Chain : Shortening the chain to propanoic acid reduces steric bulk but may compromise protease resistance .
Q. What computational strategies predict its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases) using PubChem-derived 3D structures .
- QSAR Studies : Correlate substituent electronegativity or logP values with antimicrobial activity (e.g., IC against S. aureus) .
Q. How is its stability evaluated under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS. The Cbz group shows slower hydrolysis than Fmoc .
- Plasma Stability : Exposure to human plasma assesses esterase-mediated cleavage of the butanoate moiety .
Q. What contradictions exist in reported bioactivity data for derivatives?
- Anticancer Activity : Some studies report IC values <10 µM for breast cancer cell lines (MCF-7), while others show no activity >50 µM, possibly due to divergent assay conditions (e.g., serum concentration) .
- Antimicrobial Efficacy : Fluorinated derivatives exhibit broad-spectrum activity in vitro but poor in vivo performance due to rapid renal clearance .
Methodological Considerations
Q. What protocols mitigate racemization during peptide coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
